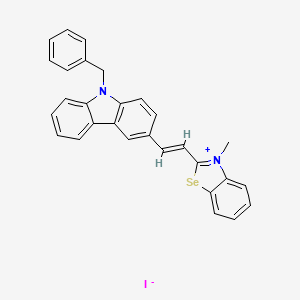

m-Se3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C29H23IN2Se |

|---|---|

Peso molecular |

605.4 g/mol |

Nombre IUPAC |

2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide |

InChI |

InChI=1S/C29H23N2Se.HI/c1-30-27-13-7-8-14-28(27)32-29(30)18-16-21-15-17-26-24(19-21)23-11-5-6-12-25(23)31(26)20-22-9-3-2-4-10-22;/h2-19H,20H2,1H3;1H/q+1;/p-1 |

Clave InChI |

ZCRNLZLTEBHQQD-UHFFFAOYSA-M |

SMILES isomérico |

C[N+]1=C([Se]C2=CC=CC=C21)/C=C/C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-] |

SMILES canónico |

C[N+]1=C([Se]C2=CC=CC=C21)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-] |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of Thulium Selenide (Tm-Se) Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structures of thulium selenide (Tm-Se) compounds, with a primary focus on thulium sesquiselenide (Tm₂Se₃). This document is intended for researchers, scientists, and professionals in the fields of materials science, solid-state chemistry, and drug development who are interested in the structural properties of rare-earth chalcogenides.

Introduction to Thulium Selenide Compounds

Thulium selenides are inorganic compounds formed between the rare-earth metal thulium (Tm) and selenium (Se). These materials are of interest due to their potential applications in electronic and magnetic devices, stemming from the unique properties arising from the 4f electrons of the thulium ions. The stoichiometry of these compounds can vary, leading to different crystal structures and, consequently, distinct physical and chemical properties. The most well-characterized of these is thulium sesquiselenide (Tm₂Se₃).

Crystal Structure of Thulium Sesquiselenide (Tm₂Se₃)

Computational studies, supported by experimental data on analogous rare-earth selenides, indicate that Tm₂Se₃ crystallizes in a tetragonal system. The detailed crystallographic data for the computationally predicted stable phase of Tm₂Se₃ is summarized in the table below.

Crystallographic Data for Tm₂Se₃

| Parameter | Value |

| Chemical Formula | Tm₂Se₃ |

| Crystal System | Tetragonal |

| Space Group | I4̅2d |

| Lattice Parameters | a = 8.61 Å |

| b = 8.61 Å | |

| c = 25.85 Å | |

| α = 90.00° | |

| β = 90.00° | |

| γ = 90.00° | |

| Unit Cell Volume | 1915.74 ų |

Data sourced from the Materials Project, a computational materials science database.

In this structure, the thulium atoms are in a +3 oxidation state (Tm³⁺) and are coordinated by selenium atoms. The selenium atoms are in a -2 oxidation state (Se²⁻). The coordination environments are complex, with Tm³⁺ ions exhibiting 8-coordination with selenium atoms. The Se²⁻ ions, in turn, are coordinated by five or six Tm³⁺ atoms in various distorted geometries.

Other Thulium Selenide Compounds

The Tm-Se binary system may contain other phases, though they are less extensively characterized than Tm₂Se₃. The study of the broader Tm-Se phase diagram is an ongoing area of research. Compounds with different Tm:Se ratios will exhibit different crystal structures and properties.

Experimental Protocols

The determination of the crystal structure of thulium selenide compounds typically involves the following experimental procedures. The following is a generalized protocol based on common practices for the synthesis and structural analysis of rare-earth chalcogenides.

Synthesis of Thulium Selenide

A common method for synthesizing polycrystalline thulium selenide is through a solid-state reaction between the elemental powders.

-

Stoichiometric Mixing: High-purity thulium and selenium powders are weighed and mixed in the desired stoichiometric ratio (e.g., 2:3 for Tm₂Se₃) in an inert atmosphere, typically within a glovebox, to prevent oxidation.

-

Encapsulation: The mixed powder is pressed into a pellet and sealed in an evacuated quartz ampoule.

-

Heat Treatment: The ampoule is placed in a tube furnace and heated gradually to a high temperature (e.g., 600-1000 °C). The temperature is held for an extended period (e.g., several days to a week) to ensure a complete reaction and to promote homogenization. The furnace is then slowly cooled to room temperature.

For single-crystal growth, chemical vapor transport or flux growth methods are often employed.

Crystal Structure Determination

The crystal structure of the synthesized material is typically determined using X-ray diffraction (XRD) techniques.

-

Powder X-ray Diffraction (PXRD):

-

A small amount of the finely ground polycrystalline sample is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to databases such as the International Centre for Diffraction Data (ICDD).

-

For detailed structural information, Rietveld refinement of the powder diffraction data can be performed to determine lattice parameters, atomic positions, and other structural details.

-

-

Single-Crystal X-ray Diffraction (SC-XRD):

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is irradiated with a focused beam of monochromatic X-rays.

-

A series of diffraction images are collected as the crystal is rotated.

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.

-

The intensity data is then used to solve the crystal structure, which involves determining the positions of all atoms within the unit cell.

-

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the solid-state synthesis of thulium selenide.

Caption: A flowchart illustrating the typical experimental workflow for the solid-state synthesis and structural characterization of thulium selenide compounds.

Electronic Properties of Ternary Metal Selenides: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the electronic properties of ternary metal selenides, a class of materials with significant potential in various technological applications, including photovoltaics, thermoelectrics, and optoelectronics. The guide is intended for researchers, scientists, and professionals in materials science and drug development, offering a detailed exploration of the synthesis, characterization, and fundamental electronic characteristics of these compounds. Key quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and characterization of these materials are provided, alongside visualizations of experimental workflows and logical relationships using the DOT language to facilitate a deeper understanding of the subject matter.

Introduction

Ternary metal selenides, compounds consisting of three different metallic or semi-metallic elements and selenium, exhibit a wide range of tunable electronic properties. Their diverse crystal structures, such as the chalcopyrite and stannite phases, give rise to a variety of electronic band structures, leading to properties that can be tailored for specific applications. The ability to control the elemental composition allows for precise band gap engineering, making them highly attractive for use in solar cells and other optoelectronic devices. Furthermore, their often low thermal conductivity and favorable Seebeck coefficients make them promising candidates for thermoelectric applications. This guide will delve into the core electronic properties of these materials, including their band gap, electrical conductivity, carrier concentration, and mobility.

Electronic Properties of Selected Ternary Metal Selenides

The electronic properties of ternary metal selenides are intrinsically linked to their composition and crystal structure. The following tables summarize key electronic parameters for several prominent ternary metal selenide compounds.

Table 1: Band Gap of Selected Ternary Metal Selenides

| Compound | Crystal Structure | Band Gap (eV) | Measurement Temperature (K) |

| CuInSe₂ | Chalcopyrite | 1.02 - 1.04 | Room Temperature |

| CuGaSe₂ | Chalcopyrite | 1.68 | Room Temperature |

| AgInSe₂ | Chalcopyrite | 1.24 | Room Temperature |

| AgGaSe₂ | Chalcopyrite | 1.76 - 1.8 | Room Temperature |

| CuSbSe₂ | Příbramite | 1.3 | Room Temperature |

| Cu(In₀.₇Ga₀.₃)Se₂ | Chalcopyrite | ~1.2 | Room Temperature |

Table 2: Electrical Conductivity, Carrier Concentration, and Mobility of Selected Ternary Metal Selenides

| Compound | Electrical Conductivity (S/cm) | Carrier Concentration (cm⁻³) | Carrier Mobility (cm²/Vs) | Measurement Temperature (K) |

| CuInSe₂ (p-type) | 10⁻² - 10¹ | 10¹⁶ - 10¹⁸ | 1 - 25 | Room Temperature |

| CuGaSe₂ (p-type) | 10⁻⁴ - 10⁻¹ | 10¹⁵ - 10¹⁷ | 5 - 30 | Room Temperature |

| AgGaSe₂ (p-type) | 4.769 x 10⁻⁸ - 1.4308 x 10⁻⁸ | - | - | Room Temperature[1] |

| CuSbSe₂ (p-type) | Poor | Low (~10¹⁸) | 0.93 ± 0.05 (Hall), 4.7 ± 0.2 (OPTP) | Room Temperature[2][3] |

| Cd-doped CuSbSe₂ | Enhanced | Increased | - | Room Temperature[2] |

Synthesis of Ternary Metal Selenides

Various methods have been developed for the synthesis of ternary metal selenides, each offering distinct advantages in controlling the material's properties. Common techniques include hydrothermal, solvothermal, and chemical vapor deposition methods.

Hydrothermal Synthesis of CuInSe₂ Nanoparticles

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

-

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of copper chloride (CuCl₂), indium chloride (InCl₃), and selenium powder (Se) are dissolved in deionized water.

-

Mixing: The precursor solutions are mixed together in a Teflon-lined stainless-steel autoclave.

-

Hydrothermal Reaction: The autoclave is sealed and heated to a temperature of 180-220°C for a duration of 12-24 hours.

-

Cooling and Collection: The autoclave is allowed to cool down to room temperature naturally. The resulting black precipitate is collected by centrifugation.

-

Washing and Drying: The collected product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dried in a vacuum oven at 60°C.

-

Solvothermal Synthesis of Ternary Metal Selenides

Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent. This allows for greater control over the size, shape, and crystallinity of the resulting nanoparticles.[4][5]

-

Experimental Protocol:

-

Precursor Preparation: Metal chlorides (e.g., NiCl₂, CoCl₂, PbCl₂) and selenium powder are used as precursors.[4]

-

Solvent: Ethylenediamine is a commonly used solvent.[4]

-

Reaction: The precursors are mixed in the solvent within a Teflon-lined autoclave. The autoclave is then heated to a temperature between 80-160°C for a specified duration.[4]

-

Product Recovery: After the reaction, the autoclave is cooled, and the product is collected, washed with ethanol, and dried.

-

Chemical Vapor Deposition (CVD) of Ternary Metal Selenides

Chemical Vapor Deposition is a versatile technique for producing high-quality thin films. In a typical CVD process, volatile precursors are introduced into a reaction chamber where they react and/or decompose on a heated substrate to form the desired material.

-

Experimental Protocol for β-Cu₂₋ₓSe:

-

System Setup: An atmospheric-pressure CVD system with two furnaces in series is used.[6]

-

Precursors: Elemental selenium and copper foil are used as precursors.[6]

-

Growth Process: The selenium is heated in the upstream furnace to 400°C to create a selenium vapor. The copper foil is placed in the downstream furnace and heated to 650°C. A carrier gas (e.g., argon) transports the selenium vapor to the copper foil, where the reaction occurs to form β-Cu₂₋ₓSe.[6]

-

Cooling and Characterization: After the growth period, the system is cooled down, and the synthesized film on the copper foil is ready for characterization.

-

Characterization of Electronic Properties

A suite of experimental techniques is employed to characterize the electronic properties of ternary metal selenides.

Crystal Structure Analysis: X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and lattice parameters of the synthesized materials. The diffraction pattern is a unique fingerprint of the crystalline material.

Band Gap Determination: UV-Visible Spectroscopy

The optical band gap of a semiconductor can be determined from its UV-Visible absorption spectrum. The onset of strong absorption corresponds to the energy required to excite an electron from the valence band to the conduction band.

-

Experimental Protocol:

-

Sample Preparation: A thin film of the ternary metal selenide is deposited on a transparent substrate (e.g., glass).

-

Measurement: The absorbance or transmittance of the film is measured over a range of wavelengths using a UV-Vis spectrophotometer.

-

Data Analysis (Tauc Plot): The absorption coefficient (α) is calculated from the absorbance data. A Tauc plot of (αhν)ⁿ versus photon energy (hν) is then constructed, where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap is determined by extrapolating the linear portion of the Tauc plot to the energy axis.

-

Electrical Resistivity: Four-Point Probe Method

The four-point probe technique is a standard method for measuring the sheet resistance and electrical resistivity of semiconductor thin films, which minimizes the influence of contact resistance.

-

Experimental Protocol:

-

Setup: A four-point probe head with four equally spaced, co-linear probes is brought into contact with the surface of the thin film.

-

Measurement: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.

-

Calculation: The sheet resistance (Rs) is calculated from the measured current and voltage, and if the film thickness (t) is known, the electrical resistivity (ρ) can be determined (ρ = Rs * t).

-

Carrier Concentration and Mobility: Hall Effect Measurement

The Hall effect measurement is a powerful technique for determining the carrier type (n-type or p-type), carrier concentration, and carrier mobility in a semiconductor.

-

Experimental Protocol:

-

Sample Preparation: A rectangular sample of the ternary metal selenide is prepared with four electrical contacts at its corners (van der Pauw configuration).

-

Measurement: A constant current is passed through two adjacent contacts, and the voltage is measured across the other two contacts. A magnetic field is then applied perpendicular to the sample. The Hall voltage, which develops across the contacts perpendicular to the current flow, is measured.

-

Calculation: The Hall coefficient is calculated from the Hall voltage, current, and magnetic field strength. The carrier concentration is then determined from the Hall coefficient. The carrier mobility is subsequently calculated using the measured resistivity and carrier concentration.

-

Defect and Recombination Analysis: Photoluminescence (PL) Spectroscopy

PL spectroscopy is a non-destructive technique that provides information about the electronic band structure, defect states, and recombination mechanisms within a semiconductor.[7][8][9][10][11]

-

Experimental Protocol:

-

Excitation: The sample is illuminated with a light source (typically a laser) with a photon energy greater than the band gap of the material, exciting electrons into the conduction band.

-

Emission: As the excited electrons relax back to lower energy states, they emit photons.

-

Detection: The emitted light is collected and analyzed by a spectrometer. The resulting spectrum reveals the energies of the radiative recombination pathways, providing insights into the material's quality and electronic structure.

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships between material properties and characterization techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. OPG [opg.optica.org]

- 10. ossila.com [ossila.com]

- 11. horiba.com [horiba.com]

An In-depth Technical Guide to the Magnetic Properties of EuLnCuSe₃ Materials

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, crystal structure, and magnetic properties of the quaternary selenide family EuLnCuSe₃ (where Ln represents a lanthanide element). These materials are of significant interest as they incorporate two distinct magnetic sublattices, Eu²⁺ and Ln³⁺, leading to complex and tunable magnetic behaviors, including ferromagnetism and ferrimagnetism at low temperatures.

Synthesis and Crystal Structure

The magnetic properties of EuLnCuSe₃ are intrinsically linked to their crystal structures. These structures are primarily determined by the ionic radius of the lanthanide element (Ln³⁺) incorporated into the lattice.

Synthesis: Two primary methods are reported for the synthesis of polycrystalline and single-crystal EuLnCuSe₃ samples:

-

Solid-State Ampoule Method: This technique involves sealing stoichiometric amounts of the constituent elements (Europium, a specific Lanthanide, Copper, and Selenium) in an evacuated quartz ampoule. The ampoule is then heated to high temperatures (e.g., 1073 K and 1273 K) for an extended period to allow for reaction and crystallization from a melt, followed by annealing.[1][2]

-

Halide Flux Method: This approach utilizes a low-melting-point halide salt as a flux to facilitate crystal growth at lower temperatures than the direct ampoule method. This can be particularly useful for obtaining high-quality single crystals suitable for detailed structural analysis.[3]

Crystal Structure Evolution: The EuLnCuSe₃ series exhibits a systematic structural evolution with the decrease in the ionic radius of the Ln³⁺ ion across the lanthanide series. Three main orthorhombic structural types have been identified.[4][5][6] This structural progression arises from a decrease in the distortion of the (LnCuSe₃) layers, leading to more symmetric structures for smaller lanthanide ions.[4][5]

-

Ba₂MnS₃-type (Space Group Pnma): This structure is observed for the largest lanthanide ion, La³⁺ (in EuLaCuSe₃).[4]

-

Eu₂CuS₃-type (Space Group Pnma): This is the most common structure type, adopted by compounds with mid-sized lanthanides such as Nd, Pr, Sm, Gd, Tb, Dy, Ho, and Y.[1][3][4]

-

KZrCuS₃-type (Space Group Cmcm): This more symmetric structure is formed with the smallest lanthanide ions, including Tm, Yb, Lu, and Er.[1][4]

Magnetic Properties of EuLnCuSe₃

The magnetic behavior of EuLnCuSe₃ materials is governed by the interplay between the magnetic moments of the Eu²⁺ (S = 7/2, μ_eff ≈ 7.94 μB) and the respective Ln³⁺ ions.[3] A general rule has been proposed: if the magnetic moment of the Ln³⁺ ion is significantly smaller than that of Eu²⁺, ferromagnetic ordering is observed. Conversely, if the Ln³⁺ moment is comparable to or larger than the Eu²⁺ moment, ferrimagnetic ordering occurs.[3][7] Compounds with non-magnetic Ln³⁺ ions (La³⁺, Lu³⁺, Y³⁺) exhibit magnetic behavior dominated by the Eu²⁺ sublattice, which tends to order ferromagnetically.[3][7]

Quantitative Magnetic Data Summary:

The table below summarizes the key magnetic properties reported for various EuLnCuSe₃ compounds. All transitions occur at cryogenic temperatures.

| Compound | Ln³⁺ Ion | Magnetic Ordering Type | Transition Temp. (T_C / T_N) [K] | Paramagnetic Weiss Temp. (θ_p) [K] | Notes |

| EuLaCuSe₃ | La³⁺ | Paramagnetic (likely Ferromagnetic) | - | 0.2 | La³⁺ is non-magnetic.[8] |

| EuPrCuSe₃ | Pr³⁺ | Ferromagnetic | ~2.5 | - | μ(Pr³⁺) < μ(Eu²⁺).[3][7] |

| EuNdCuSe₃ | Nd³⁺ | Ferromagnetic | ~3.0 | - | μ(Nd³⁺) < μ(Eu²⁺).[3][7] |

| EuTbCuSe₃ | Tb³⁺ | Ferrimagnetic | 4.7 - 6.3 | - | [4][5][8] |

| EuDyCuSe₃ | Dy³⁺ | Ferrimagnetic | 4.7 - 6.3 | - | [4][5][8] |

| EuHoCuSe₃ | Ho³⁺ | Ferrimagnetic | 4.7 - 6.3 | - | Exhibits negative magnetization below 4.8 K.[4][5][8] |

| EuErCuSe₃ | Er³⁺ | Ferrimagnetic | 4.7 | - | Transitions to a paramagnetic state above T_C.[1][2][9] |

| EuTmCuSe₃ | Tm³⁺ | Ferrimagnetic | 4.7 - 6.3 | - | [4][5][8] |

| EuYCuSe₃ | Y³⁺ | Paramagnetic (likely Ferromagnetic) | - | 3.3 - 4.2 | Y³⁺ is non-magnetic.[8] |

| EuLuCuSe₃ | Lu³⁺ | Paramagnetic (likely Ferromagnetic) | - | 3.1 | Lu³⁺ is non-magnetic.[8] |

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of EuLnCuSe₃ materials relies on a standardized workflow involving synthesis, structural verification, and detailed magnetic measurements.

Experimental Workflow:

-

Synthesis: Polycrystalline or single-crystal samples are synthesized using the methods described in Section 1.

-

Structural and Phase Analysis: Powder X-ray Diffraction (PXRD) is crucial to confirm the formation of the desired EuLnCuSe₃ phase and to identify its crystal structure type (Pnma or Cmcm). For single crystals, a more detailed structural solution is obtained.[3][4]

-

Magnetic Property Measurement: Magnetic measurements are typically performed using highly sensitive magnetometers.

-

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM) is used.[2]

-

Temperature Dependence: The magnetic susceptibility (χ) or magnetization (M) is measured as a function of temperature (T).

-

Zero-Field-Cooled (ZFC): The sample is cooled from a paramagnetic state to the lowest temperature (e.g., 2 K) in the absence of an external magnetic field. A small field (e.g., 2-10 Oe) is then applied, and data are recorded while warming.[2]

-

Field-Cooled (FC): The sample is cooled from a paramagnetic state in the presence of the same small magnetic field, and data are recorded during the cooling process.[2] The divergence between ZFC and FC curves indicates the onset of magnetic ordering at the transition temperature (T_C).[2]

-

-

Field Dependence: Magnetization is measured as a function of the applied magnetic field (H) at a constant temperature (e.g., M-H hysteresis loop at 2 K). This measurement reveals properties like saturation magnetization and coercivity, confirming the type of magnetic order (e.g., "soft" ferromagnetism).[3][7]

-

-

Data Analysis:

-

The transition temperature (T_C) is identified from the peak in the ZFC curve or the bifurcation point of the ZFC-FC curves.

-

The high-temperature paramagnetic region of the inverse susceptibility (1/χ) vs. T plot is fitted to the Curie-Weiss law to determine the paramagnetic Weiss temperature (θ_p) and the effective magnetic moment (μ_eff).[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Experimental and Theoretical Insights on the Structural, Electronic, and Magnetic Properties of the Quaternary Selenides EuPrCuSe3 and EuNdCuSe3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary Selenides EuLnCuSe3: Synthesis, Structures, Properties and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quaternary Selenides EuLnCuSe3: Synthesis, Structures, Properties and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quaternary Selenides EuLnCuSe(3): Synthesis, Structures, Properties and In Silico Studies — Русский [kirensky.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Crystal Structure, and Optical and Magnetic Properties of the New Quaternary Erbium Telluride EuErCuTe3: Experiment and Calculation - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of novel m-Se3 thin films

An In-depth Technical Guide on the Synthesis and Characterization of Novel Metal Selenide (m-Se3) Thin Films

Introduction

Metal selenide (this compound) thin films, particularly materials like antimony selenide (Sb2Se3), are gaining significant attention in the research community due to their promising applications in photovoltaics and optoelectronics.[1][2] These materials are composed of earth-abundant and non-toxic elements, making them an attractive alternative to traditional thin-film solar cell materials.[1][3] Sb2Se3, for instance, possesses a suitable bandgap and a high absorption coefficient, positioning it as a strong candidate for absorber layers in solar cells.[1] The unique one-dimensional crystal structure of materials like Sb2Se3, which consists of (Sb4Se6)n ribbons held together by van der Waals forces, leads to anisotropic optical and electrical properties.[1][4]

This technical guide provides a comprehensive overview of the , with a primary focus on Sb2Se3 as a representative material. It details various synthesis methodologies, characterization techniques, and presents key quantitative data for researchers, scientists, and professionals in drug development and materials science.

Synthesis Methodologies

The properties of this compound thin films are highly dependent on the synthesis method employed. Various techniques have been developed to fabricate high-quality films, each with its own advantages and control over the final film characteristics.

Hydrothermal Synthesis

The hydrothermal method is a solution-based technique that allows for precise control over the nucleation and growth of thin films at relatively low temperatures.[5] It is considered a convenient and cost-effective strategy for fabricating compact and phase-pure Sb2Se3 films.[5]

Experimental Protocol:

-

Precursor Preparation: Undoped and Sn-doped Sb2Se3 films can be prepared on Mo-coated glass substrates.[5] The precursor solution is made by adjusting the ratios of tin sulfate (SnSO4) and potassium antimony tartrate trihydrate (K2Sb2(C4H2O6)2·3H2O).[5] For Sb2(S,Se)3 films, the precursor sources can include KSbC4H4O7, Na2S2O3, and selenourea for Sb, S, and Se, respectively.[6]

-

Deposition: The substrates are placed in a Teflon-lined stainless-steel autoclave filled with the precursor solution.[6]

-

Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 150°C) for a designated duration to allow for the hydrothermal reaction and film deposition.

-

Post-Treatment: After cooling, the deposited films are rinsed with deionized water and ethanol and then dried. A post-treatment process, such as soaking in a mixed aqueous solution containing ammonia, sodium citrate, and cadmium sulfate, followed by annealing, can be employed to optimize the film properties.[6]

Solution Atomic Layer Deposition (sALD)

Solution ALD is a novel technique that leverages the self-limiting surface chemistry of atomic layer deposition but uses precursors dissolved in a solvent rather than gaseous precursors.[7] This method allows for the controlled growth of thin films at room temperature and atmospheric pressure, with high homogeneity over large areas.[7]

Experimental Protocol:

-

Substrate Preparation: Substrates, such as silicon wafers with a native oxide layer, are cleaned, for instance, with UV-ozone for 30 minutes.[7][8] A seed layer, like a 30 nm thick amorphous TiO2 thin film, can be deposited via radio frequency (RF) magnetron sputtering and subsequently annealed to form the anatase phase.[7][8]

-

Deposition Cycle: The sALD process involves sequential exposure of the substrate to the metal precursor (e.g., an Sb precursor) and the selenium precursor (e.g., bis(trimethylsilyl)selenide variants) dissolved in a carrier solvent.[7] A microfluidic reactor can be used where precursor flows are injected into a continuous flow of the carrier solvent.[8] Each precursor pulse is followed by a purge step with the pure solvent to remove unreacted precursors.[8]

-

Annealing: The as-deposited amorphous films are annealed, for example, on a hot plate in a N2-filled glovebox at 300°C for 30 minutes, to induce crystallization.[8]

Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique widely used for producing crystalline thin films.[3][9]

Experimental Protocol:

-

Source Material: High-purity powders of the constituent elements or the compound (e.g., Sb2S3 and Sb2Se3 powders for Sb2(SxSe1-x)3) are used as the source material.[3]

-

Deposition Chamber: The process is carried out in a high-vacuum chamber with residual gas pressures of 10-5 to 10-6 mmHg.[3]

-

Deposition Parameters: The substrate is heated to a specific temperature (e.g., 300°C), and the evaporator containing the source material is heated to a higher temperature (e.g., 600°C).[3] The deposition rate can be controlled, for example, at ~0.6 µm/min.[3]

-

Cooling: After deposition, the films are cooled slowly under high vacuum conditions.[3] For some materials like In2Se3, an additional annealing step in an inert atmosphere (e.g., flowing argon or nitrogen) at a temperature like 400°C may be required for crystallization.[9]

Electrodeposition

Electrodeposition is a solution-based method where a thin film is deposited onto a conductive substrate by applying an electrical potential.

Experimental Protocol:

-

Electrolyte Bath: An aqueous solution containing the ions of the desired elements is prepared. For instance, a 0.1 M aqueous solution of sodium thiosulfate (Na2S2O3) can be used for photoelectrochemical measurements of Sb2Se3.

-

Deposition: A specific voltage range (e.g., 1600 mV to 1950 mV) is applied to grow the Sb2Se3 thin films.[10]

-

Annealing: As-deposited films are often amorphous and require an annealing step to improve crystallinity and reduce defects.[10]

Visualization of Experimental Workflows

To better illustrate the synthesis and characterization processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: A generalized workflow for the synthesis of this compound thin films.

Caption: A typical workflow for the characterization of this compound thin films.

Characterization Techniques

A thorough characterization is crucial to understand the structural, morphological, compositional, optical, and electrical properties of the synthesized this compound thin films.

1. X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, phase purity, and crystallite size of the films.[10]

-

Methodology: XRD patterns are typically recorded using a diffractometer with Cu Kα radiation. The Debye-Scherrer equation can be used to calculate the crystallite size from the diffraction peaks.[10] For Sb2Se3, a rhombic crystal structure (space group Pnma) is often observed.[4]

2. Scanning Electron Microscopy (SEM):

-

Purpose: To study the surface morphology, grain size, and microstructure of the thin films.[10]

-

Methodology: An SEM provides high-resolution images of the film surface. It can reveal details about grain boundaries and surface uniformity.[10]

3. Energy-Dispersive X-ray Spectroscopy (EDX):

-

Purpose: To determine the elemental composition of the films.

-

Methodology: Often coupled with SEM, EDX analysis provides the atomic percentages of the constituent elements, which can be compared to the stoichiometric values. For sALD Sb2Se3 films, EDX has been used to determine the Sb to Se ratio.[7][8]

4. Raman Spectroscopy:

-

Purpose: To identify the vibrational modes of the material, which are characteristic of its crystal structure and phase.

-

Methodology: A laser is directed at the sample, and the scattered light is analyzed. For Sb2Se3 films, characteristic Raman peaks can be observed around 189 cm⁻¹ and 255 cm⁻¹.[4]

5. Optical Properties:

-

Purpose: To determine the optical band gap and absorption coefficient.

-

Methodology: UV-Vis-NIR spectroscopy is used to measure the transmittance and reflectance spectra of the films. The optical band gap can be determined from a Tauc plot. The band gap of Sb2Se3 is in the range of 1.1-1.8 eV.[4]

6. Electrical Properties:

-

Purpose: To measure conductivity, carrier density, and mobility.

-

Methodology: Techniques such as Hall effect measurements and current-voltage (I-V) characteristics are used. For example, transistor measurements on ZrSe3 thin films have shown it to be an n-type semiconductor.[11][12]

Data Presentation

The following tables summarize key quantitative data for various this compound thin films as reported in the literature.

Table 1: Structural and Optical Properties of Sb2Se3 Thin Films

| Synthesis Method | Crystal Structure | Lattice Parameters (a, b, c in nm) | Band Gap (eV) | Reference |

| Chemical Molecular Beam Deposition | Rhombic (Pnma) | a=1.163, b=1.178, c=0.3985 | 1.1 - 1.8 | [4] |

| Thermal Evaporation | Rhombic | Not specified | 1.13 - 1.78 | [3] |

| Solution ALD | Amorphous (as-grown), Crystalline (annealed) | Not specified | Not specified | [7] |

| Hydrothermal | Crystalline | Not specified | Not specified | [5] |

Table 2: Properties of Other this compound Thin Films

| Material | Synthesis Method | Crystal Structure | Band Gap (eV) | Electrical Property | Reference |

| In2(Se1-xTex)3 | Thermal Evaporation | Hexagonal (at x=0.5) | 2.34 - 3.43 | Photoconductive | [9] |

| p-In2Se3 | Thermal Evaporation | Amorphous (as-grown), Polycrystalline β-phase (annealed) | Not specified | p-type conductivity | [13] |

| ZrSe3 | Chemical Vapor Transport | Monoclinic (P21/m) | ~0.6 | n-type semiconductor | [11][12] |

| Ga2Se3 | Thermal Evaporation | Cubic | 2.60 (at 300K) | Not specified | [14] |

Conclusion

The synthesis and characterization of this compound thin films are pivotal for advancing their application in next-generation electronic and optoelectronic devices. A variety of synthesis techniques, from solution-based methods like hydrothermal synthesis and solution ALD to physical vapor deposition methods like thermal evaporation, offer diverse pathways to control the film's properties.[3][5][7] Comprehensive characterization using a suite of techniques including XRD, SEM, and various spectroscopic methods is essential to correlate the synthesis parameters with the final material properties. The data presented in this guide highlights the tunable nature of these materials and provides a foundation for further research and development in this exciting field. The continued exploration of novel synthesis routes and a deeper understanding of the structure-property relationships will undoubtedly unlock the full potential of this compound thin films.

References

- 1. A Review on the Fundamental Properties of Sb2Se3-Based Thin Film Solar Cells [mdpi.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chalcogen.ro [chalcogen.ro]

- 4. elib.bsu.by [elib.bsu.by]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Electrical Properties of Thin ZrSe3 Films for Device Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Arab American University Digital Repository: Characterization of p-In2Se3 thin films [repository.aaup.edu]

- 14. researchgate.net [researchgate.net]

theoretical prediction of m-Se3 compound stability

An In-depth Technical Guide to the Theoretical Prediction of M-Se3 Compound Stability

Audience: Researchers, scientists, and drug development professionals. Topic: Theoretical Prediction of this compound Compound Stability

Introduction

Transition metal trichalcogenides (this compound), a class of quasi-one-dimensional van der Waals materials, have garnered significant interest for their highly anisotropic electronic and optical properties.[1] Compounds like TiS3, ZrSe3, and TaSe3 exhibit unique phenomena such as charge density waves and superconductivity, making them promising candidates for next-generation nano-electronics, optics, and energy applications.[1][2][3] The theoretical prediction of the stability of novel or hypothetical this compound compounds is a critical first step in the materials discovery pipeline, enabling researchers to screen for synthesizable candidates before undertaking costly and time-consuming experimental efforts.

This guide provides a comprehensive overview of the state-of-the-art computational framework for assessing the stability of this compound compounds from first principles. It details the core theoretical criteria for stability, outlines the standard computational protocols based on Density Functional Theory (DFT), and presents a logical workflow for a robust stability assessment.

Core Criteria for Compound Stability

The theoretical stability of a crystalline compound is not determined by a single metric but is rather a multifactorial assessment. A compound must be stable against decomposition, structural distortions, and mechanical strain. These aspects correspond to three fundamental pillars of stability: thermodynamic, dynamical, and mechanical.

-

2.1 Thermodynamic Stability: This criterion evaluates whether a compound is energetically favorable compared to a set of competing phases. The primary metric is the formation energy (or enthalpy of formation, ΔHf) , which is the energy released or absorbed when a compound is formed from its constituent elements in their standard states.[4][5] A negative formation energy indicates the compound is stable against decomposition into its elemental constituents.[5] For a more rigorous assessment, the compound's energy is checked against the convex hull of thermodynamic stability; the compound must have a lower energy than any linear combination of other known stable phases in that chemical space.[6]

-

2.2 Dynamical Stability: This criterion assesses the stability of the crystal lattice against atomic vibrations. It is evaluated by calculating the phonon dispersion spectrum .[7][8] Phonons are quantized modes of lattice vibration. If all phonon modes have positive (real) frequencies throughout the Brillouin zone, the structure is in a local minimum of the potential energy surface and is considered dynamically stable. The presence of imaginary frequencies indicates that a structural distortion would lower the system's energy, signifying a dynamic instability.[3][8]

-

2.3 Mechanical Stability: This criterion determines if a crystal can resist elastic deformation. It is assessed by calculating the full tensor of elastic constants (Cij) . For a material to be mechanically stable, its elastic constant tensor must satisfy the Born stability criteria, which are a set of conditions specific to the crystal's symmetry class. These criteria ensure that the strain energy is always positive for any small deformation.

Computational Protocols

First-principles calculations, primarily using Density Functional Theory (DFT), are the standard method for predicting compound stability.[6] The following protocols outline the typical steps for calculating the key stability metrics.

3.1 General DFT Framework

-

Software: Quantum chemistry codes such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or CASTEP are commonly used.

-

Exchange-Correlation Functional: The choice of functional is critical. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a common starting point. For more accurate electronic properties, hybrid functionals like HSE06 may be employed.

-

Structural Optimization: Before any property calculation, the crystal structure (both lattice parameters and internal atomic positions) must be fully relaxed to minimize the forces on the atoms and the stress on the simulation cell.

3.2 Formation Energy Calculation The formation energy (ΔHf) of a compound MxSey is calculated using the following equation:

ΔHf = Etot[MxSey] - x * E[M] - y * E[Se]

-

Calculate Total Energy of Compound: Perform a high-precision DFT calculation to obtain the total ground-state energy (Etot[MxSey]) of the optimized this compound compound.

-

Calculate Total Energy of Constituents: Calculate the total energy per atom for the bulk elemental solids of the metal (E[M]) and selenium (E[Se]) in their stable ground-state crystal structures.

-

Compute ΔHf: Apply the formula above using the appropriate stoichiometry (e.g., for MSe3, x=1, y=3).

3.3 Phonon Dispersion Calculation

-

Methodology: The finite displacement method or Density Functional Perturbation Theory (DFPT) is used. The finite displacement method is often implemented with a supercell approach.

-

Workflow:

-

Create a supercell of the optimized this compound unit cell (e.g., 2x2x2 or larger).

-

Displace atoms in the supercell according to the crystal symmetry.

-

Calculate the Hellmann-Feynman forces on all atoms for each displacement using DFT.

-

Use these forces to compute the force constants matrix.

-

Solve the dynamical matrix to obtain the phonon frequencies and dispersion curves along high-symmetry paths in the Brillouin zone. Software like Phonopy is commonly used for post-processing.

-

-

Analysis: Check the resulting phonon dispersion plot for any imaginary frequencies (typically shown as negative values on the y-axis). The absence of such frequencies indicates dynamical stability.[3]

3.4 Elastic Constants Calculation

-

Methodology: The strain-stress relationship is used. A series of small, finite strains are applied to the optimized crystal lattice, and the resulting stress tensor is calculated with DFT.

-

Workflow:

-

Apply a set of small, independent strains (e.g., ±0.5%, ±1.0%) to the optimized unit cell. For each strain, re-relax the ionic positions while keeping the lattice vectors fixed.

-

Calculate the stress tensor for each strained configuration.

-

Fit the calculated stress-strain data to Hooke's Law to derive the full elastic tensor Cij.

-

-

Analysis: Verify that the calculated Cij values satisfy the Born stability criteria for the material's crystal system.

Visualization of Predictive Workflows

Quantitative Stability Data for Group IV this compound Monolayers

While a comprehensive dataset for bulk this compound compounds is distributed across the literature, data for Group IV (M = Ti, Zr, Hf) trichalcogenide monolayers provides a consistent point of comparison. These quasi-1D materials can be exfoliated into single layers.[2] The following table summarizes theoretically predicted properties relevant to their stability and electronic structure.

| Compound | Lattice Constants (Å) | Band Gap (eV) | Type | Elastic Modulus (GPa) | Dynamical Stability |

| TiSe3 | a=5.90, b=3.51[2] | 0.57 (Indirect)[2] | Semiconductor | Not Available | Stable |

| ZrSe3 | a=5.42, b=3.75 | 1.01 (Indirect) | Semiconductor | x=90, y=118 | Stable[7] |

| HfSe3 | Not Available | Not Available | Not Available | Not Available | Stable |

Note: Data is for monolayer structures and sourced from different DFT studies, which may use slightly different computational parameters.

Conclusion

The theoretical prediction of this compound compound stability is a robust, multi-faceted process rooted in the principles of thermodynamics and solid-state physics. By systematically evaluating the thermodynamic, dynamical, and mechanical stability using Density Functional Theory, researchers can effectively screen vast chemical spaces for promising new materials. The workflow presented herein—from structural optimization to the calculation of formation energies, phonon dispersions, and elastic constants—provides a reliable pathway to identify potentially synthesizable this compound compounds, thereby accelerating the discovery of materials for advanced technological applications. The successful theoretical identification of stable structures, such as the ZrSe3 monolayer, underscores the predictive power of this computational approach.[7]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. arxiv.org [arxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] On the Crystal Structures of TiS3, ZrS3, ZrSe3, ZrTe3, HfS3, and HfSe3. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Navigating the Glassy Landscape: A Technical Guide to the Ge-As-Se Ternary System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Germanium-Arsenic-Selenium (Ge-As-Se) ternary system, a cornerstone in the field of chalcogenide glasses. This system is renowned for its wide glass-forming region and tunable optical and physical properties, making it a subject of intense research for applications ranging from infrared optics to phase-change memory. This document outlines the key phase relationships, presents quantitative data on glass transition temperatures, details the experimental methodologies for characterization, and visualizes the interplay between composition, structure, and material properties.

The Ge-As-Se Phase Diagram: An Overview

The Ge-As-Se system is characterized by a broad glass-forming region, allowing for the synthesis of amorphous alloys over a wide range of compositions. The structure and properties of these glasses are intimately linked to their position within the ternary phase diagram. The diagram is often discussed in terms of the average coordination number (), which provides a measure of the network connectivity.

The phase diagram can be broadly divided into three regions based on the network topology[1]:

-

Floppy (or under-coordinated) region: Characterized by an excess of selenium, leading to a network dominated by flexible Se chains.

-

Stressed-rigid (or over-coordinated) region: Occurs at higher concentrations of Germanium and Arsenic, resulting in a highly cross-linked and rigid network.

-

Intermediate (or optimally coordinated) phase: A region of particular interest where the network is considered to be rigid but free of stress. Glasses in this region often exhibit unique properties, such as high stability and resistance to aging.[2]

A representation of the Ge-As-Se glass-forming region and the location of the intermediate phase is depicted in various studies.[1][3] The nanoscale phase-separated regions are also a notable feature of this system.[1]

Quantitative Data: Glass Transition Temperatures

The glass transition temperature (Tg) is a critical parameter for amorphous materials, signifying the transition from a hard, glassy state to a more rubbery, supercooled liquid state. In the Ge-As-Se system, Tg is strongly dependent on the composition and the average coordination number. Generally, Tg increases with increasing concentrations of Ge and As due to the formation of a more cross-linked and rigid network structure.[2][4]

| Composition (at. %) | Average Coordination Number () | Glass Transition Temperature (Tg) (°C) | Glass Transition Temperature (Tg) (K) |

| Ge₁₀As₂₀Se₇₀ | 2.4 | 316 | 589 |

| Ge₂₅As₁₀Se₆₅ | 2.6 | 341 | 614 |

| Ge₄As₁₄Se₈₂ | 2.22 | - | - |

| Ge₁₀As₂₀S₁₀Se₆₀ | 2.4 | - | 589-689 |

| Ge₂₅As₁₀S₂₅Se₄₀ | 2.6 | - | 589-689 |

| Ge₃₃As₁₂Se₅₅ | 2.78 | ~350 | ~623 |

| Ge₂₂As₂₀Se₅₈ | 2.64 | ~300 | ~573 |

| Ge₁₀As₄₀Se₅₀ | 2.6 | ~220 | ~493 |

Note: The data presented is a compilation from multiple sources for illustrative purposes.[5][6][7][8] Exact values can vary based on experimental conditions.

Experimental Protocols

The characterization of the Ge-As-Se system relies on a suite of analytical techniques to probe its structural and thermal properties.

Synthesis of Bulk Glasses: Melt-Quenching Technique

The conventional method for preparing Ge-As-Se bulk glasses is the melt-quenching technique.[8]

-

Starting Materials: High-purity (5N) elemental Germanium, Arsenic, and Selenium are weighed in the desired atomic proportions.

-

Ampoule Preparation: The mixture is placed in a quartz ampoule, which is then evacuated to a pressure of approximately 10⁻³ Pa to prevent oxidation.

-

Melting: The sealed ampoule is heated in a rotary furnace to a temperature of around 950°C. The rotation of the furnace ensures the homogenization of the melt. This temperature is maintained for a period of 10-12 hours.[8]

-

Quenching: The ampoule is then rapidly cooled (quenched) in air or water to freeze the disordered liquid structure, resulting in the formation of a glassy solid.

Thermal Analysis: Modulated Differential Scanning Calorimetry (MDSC)

MDSC is a powerful technique for accurately determining the glass transition temperature and studying the relaxation behavior of chalcogenide glasses.[9][10][11][12][13]

-

Sample Preparation: A small piece of the bulk glass (typically 10-20 mg) is hermetically sealed in an aluminum pan.[9]

-

Instrumentation: A modulated differential scanning calorimeter is used. An empty sealed aluminum pan serves as the reference.

-

Measurement Parameters: The sample is subjected to a linear heating ramp (e.g., 3°C/min) superimposed with a sinusoidal temperature modulation (e.g., ±1°C every 100 seconds).[9]

-

Data Analysis: The total heat flow is deconvoluted into reversing and non-reversing heat flow signals. The glass transition temperature (Tg) is determined from the inflection point of the step in the reversing heat flow curve.[9] The non-reversing heat flow provides information about kinetic events such as enthalpy relaxation.[9]

Structural Characterization: Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the local structural units within the amorphous network of Ge-As-Se glasses.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

-

Sample Preparation: A flat, polished surface of the bulk glass is used for analysis.

-

Data Acquisition: The laser is focused on the sample surface, and the scattered light is collected and analyzed.

-

Spectral Interpretation: The Raman spectrum consists of various peaks corresponding to the vibrational modes of different structural units. Key features in the Raman spectra of Ge-As-Se glasses include:

The evolution of these Raman features with composition provides insights into the changes in the glass network structure.[2]

Visualization of Structure-Property Relationships

The following diagrams illustrate the conceptual relationships within the Ge-As-Se system and a typical experimental workflow for its characterization.

Caption: Interplay of composition, structure, and properties in Ge-As-Se glasses.

Caption: Workflow for synthesis and characterization of Ge-As-Se glasses.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tainstruments.com [tainstruments.com]

- 11. madisongroup.com [madisongroup.com]

- 12. jordilabs.com [jordilabs.com]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

fundamental chemical properties of m-Se3 family

An In-depth Technical Guide on the Fundamental Chemical Properties of the M-Se3 Family of Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "this compound family" does not refer to a formally recognized class of compounds in chemistry. However, it can be used to describe a diverse group of metal selenide materials that contain a 1:3 ratio of metal cations to selenium anions or feature significant Se3 structural motifs. These materials are predominantly complex chalcogenides, often exhibiting interesting solid-state properties with potential applications in thermoelectrics and electronics. This guide provides a comprehensive overview of the fundamental chemical and physical properties of representative members of this notional family, with a focus on their synthesis, characterization, and key performance-related attributes.

Given the interest of drug development professionals, this document will also briefly touch upon the general biological context of selenium compounds, although it is important to note that the complex solid-state materials discussed here are not typically studied for direct pharmacological applications. Their relevance to the biomedical field is more commonly associated with their physical properties for use in devices.

I. Synthesis and Characterization

The synthesis of this compound type compounds typically involves high-temperature solid-state reactions. The starting materials are high-purity elemental powders that are mixed in stoichiometric amounts.

A. Experimental Protocols

1. Solid-State Synthesis (General Protocol)

This method is widely used for producing polycrystalline samples of compounds like AgSnBiSe3 and EuLnCuSe3.[1][2][3]

-

Materials: High-purity elemental powders (e.g., Ag, Sn, Bi, Se, Eu, Ln, Cu) (99.99% purity).[1][3]

-

Procedure:

-

Inside an inert atmosphere glovebox (e.g., argon-filled), weigh the elemental powders in the desired stoichiometric ratios.

-

Thoroughly mix the powders.

-

Load the mixture into a quartz ampoule.

-

Evacuate the ampoule to a high vacuum and seal it using a torch.

-

Place the sealed ampoule in a programmable furnace.

-

Heat the ampoule to a high temperature (e.g., 950 °C for AgSnBiSe3, up to 1223 K for AgSn(Bi,Sb)Se3).[1][2] The heating rate can be controlled (e.g., 150 °C/h or 50 K/h).[1][2]

-

Hold the ampoule at the peak temperature for an extended period (e.g., 12-16 hours) to ensure a complete reaction and homogenization.[1][2]

-

Cool the ampoule slowly to room temperature. The cooling rate can be critical for crystal quality (e.g., 8 K/h).[2]

-

The resulting ingot can be used for characterization or ground into a powder for further analysis.

-

2. Supercritical Amine Synthesis (for CsAg5Se3)

This is a solution-based method that can yield crystalline products at lower temperatures than solid-state reactions.[4]

-

Materials: Silver powder, alkali carbonates (e.g., Cs2CO3), Selenium powder, ethylenediamine (en).[4]

-

Procedure:

-

Combine the reactants (e.g., Ag, Cs2CO3, and Se) in a reaction vessel.[4]

-

Add ethylenediamine as the solvent.[4]

-

Seal the vessel and heat it to a temperature that brings the solvent to a supercritical state (e.g., 300 °C).[4]

-

Maintain the reaction conditions for several days (e.g., 6 days).[4]

-

After cooling, single crystals of the product can be isolated.[4]

-

3. Characterization Techniques

-

Powder X-ray Diffraction (XRD): Used to identify the crystalline phases and determine the crystal structure, space group, and lattice parameters of the synthesized materials.[1][2]

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM is used to investigate the microstructure and morphology of the samples.[2] EDS provides elemental analysis to confirm the stoichiometry and homogeneity of the compounds.[1][2]

-

Seebeck Coefficient and Electrical Resistivity Measurement: The Seebeck coefficient is a measure of the thermoelectric voltage induced by a temperature difference, while electrical resistivity measures how strongly a material opposes the flow of electric current. These are crucial parameters for thermoelectric materials. Measurements are often performed using a four-probe method in a controlled atmosphere (e.g., Helium) over a range of temperatures.[1][5]

B. Experimental Workflow Diagram

Caption: General workflow for the synthesis and characterization of this compound compounds.

II. Quantitative Data on this compound Compounds

The following tables summarize key quantitative data for several representative this compound compounds.

Table 1: Crystallographic Data

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Silver Tin Bismuth Selenide | AgSnBiSe3 | Cubic / Tetragonal | Pm3̅m / P4/mmm | Not specified | [1] |

| Cesium Silver Selenide | CsAg5Se3 | Tetragonal | P42/mnm | a = 14.083, c = 4.410 | [4] |

| Europium Erbium Copper Selenide | EuErCuSe3 | Orthorhombic | Cmcm | a = 4.0555, b = 13.3570, c = 10.4602 | [3] |

| Europium Samarium Copper Selenide | EuSmCuSe3 | Orthorhombic | Pnma | a = 10.75704, b = 4.11120, c = 13.37778 | [6] |

Table 2: Physical Properties

| Compound | Property | Value | Conditions | Reference |

| AgSnBiSe3 | Electrical Conductivity | ~100 Ω/cm | Room Temperature | [1] |

| Carrier Concentration | ~+10¹⁹ cm⁻³ | Room Temperature | [1] | |

| Type of Semiconductor | p-type | Room Temperature | [1] | |

| AgSnBiSe3 | Electrical Conductivity | ~4.0 S·cm⁻¹ | Room Temperature | [7] |

| AgSn[Bi₁₋ₓSbₓ]Se₃ | Seebeck Coefficient | +36 to +50 µV·K⁻¹ | Room Temperature, increasing with Sb content | [2] |

| EuErCuSe3 | Optical Band Gap | 1.79 eV | - | [3] |

| Magnetic Transition | Ferrimagnetic to Paramagnetic | T_c = 4.7 K | [3] | |

| EuNdCuSe3 | Optical Band Gap | 1.58 eV | - | [6] |

| EuGdCuSe3 | Optical Band Gap | 1.72 eV | - | [6] |

III. Biological Activity and Signaling Pathways

Research on the direct biological activities and interactions with signaling pathways of complex, solid-state metal selenides like those discussed above is extremely limited. These materials are primarily studied for their physical properties for applications in electronics and energy conversion.[1][8]

However, the element selenium itself is a crucial micronutrient with a complex biological role, and various selenium-containing compounds have been investigated for therapeutic purposes.[9][10] Therefore, for the benefit of drug development professionals, we provide a brief overview of the general biological context of selenium.

A. General Biological Role and Toxicity of Selenium

Selenium is essential for human health, primarily as a component of selenoproteins, which have a wide range of functions, including antioxidant defense (e.g., glutathione peroxidases) and thyroid hormone metabolism.[9][11]

Despite its essentiality, selenium can be toxic at high doses. The toxicity of selenium compounds varies greatly depending on their chemical form.[12][13] For instance, hydrogen selenide is highly toxic upon inhalation, while elemental selenium has low oral toxicity.[13][14] Chronic exposure to high levels of selenium can lead to a condition called selenosis, characterized by symptoms such as hair loss, nail changes, and neurological damage.[13]

Some selenium compounds have been investigated for their anticancer properties.[9][15] The proposed mechanisms are often related to their ability to act as pro-oxidants at high concentrations in cancer cells, inducing apoptosis.[15] However, no selenium compound is currently approved as an anticancer drug.[15]

B. Relevance to Drug Development

The drug development potential of selenium is typically focused on organoselenium compounds, which can be designed to have specific biological activities.[9][10] The development of selenium-based drugs often involves strategies to modulate oxidative stress.[15] Selenium nanoparticles (SeNPs) are also being explored as both therapeutic agents and drug delivery vehicles.[11]

The complex, inorganic this compound materials discussed in this guide are not candidates for direct therapeutic use due to their insolubility and likely toxicity profiles. However, their thermoelectric properties are being explored for biomedical applications such as powering wearable sensors and medical implants by harvesting body heat.[16][17][18]

C. Structure-Property Relationship Diagram

The following diagram illustrates the key relationships between the synthesis, structure, and properties of this compound thermoelectric materials, which is the primary area of research for these compounds.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. nplindia.in [nplindia.in]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 9. mdpi.com [mdpi.com]

- 10. Small molecule selenium-containing compounds: Recent development and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selenium as a pleiotropic agent for medical discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. epa.gov [epa.gov]

- 15. daneshyari.com [daneshyari.com]

- 16. researchgate.net [researchgate.net]

- 17. Thermoelectric Materials and Devices for Advanced Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Advances in Thermoelectric Materials for Biomedical Applications: Energy Harvesting and Wearables | CoLab [colab.ws]

literature review on m-Se3 type compounds

A comprehensive review of the synthesis, biological activity, and therapeutic potential of organoselenium compounds is presented for researchers, scientists, and drug development professionals. This guide delves into the core aspects of organoselenium chemistry, with a particular focus on compounds exhibiting significant biological effects, including those with multiple selenium atoms or unique intramolecular interactions that modulate their activity.

Introduction to Organoselenium Compounds

Selenium is an essential micronutrient vital for human health, primarily functioning through its incorporation into selenoproteins like glutathione peroxidases (GPx), which are crucial for antioxidant defense.[1][2] The unique chemical properties of selenium, being more nucleophilic and having a lower reduction potential than sulfur, have spurred the development of synthetic organoselenium compounds as potential therapeutic agents.[3] These compounds often mimic the activity of native selenoenzymes and have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, antiviral, and antibacterial effects.[1][4] A significant area of research focuses on diselenides (R-Se-Se-R) and other derivatives that can engage in redox cycling and interact with thiol-containing biomolecules.[3][5] While the term "m-Se3 type compounds" does not correspond to standard chemical nomenclature, this review will encompass related structures, including triselenides and molecules where intramolecular coordination influences the selenium's reactivity.[6]

Synthesis of Organoselenium Compounds

The synthesis of organoselenium compounds involves various methodologies, often starting from elemental selenium or simple selenium reagents like selenium dioxide.[7] A prevalent strategy is the use of diorganyl diselenides as precursors to generate both electrophilic and nucleophilic selenium species.[8] These can then be reacted with a range of organic substrates to introduce selenium into the target molecule.

General Synthetic Workflow

A common pathway to synthesize functionalized organoselenium compounds, such as diselenides, begins with the reduction of elemental selenium, followed by alkylation or arylation, and subsequent controlled oxidation or reaction with electrophiles.

Key Experimental Protocols

Synthesis of Diphenyl Diselenide (a reference compound): Diphenyl diselenide is a common starting material and reference compound in antioxidant assays.[5] A general synthesis involves the reaction of phenylmagnesium bromide with elemental selenium, followed by workup.

-

Grignard Reagent Preparation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Selenium: Elemental selenium powder is added portion-wise to the Grignard reagent at 0°C. The reaction mixture is then stirred at room temperature.

-

Oxidation and Workup: The reaction is quenched with aqueous ammonium chloride. The mixture is often exposed to air, which oxidizes the intermediate selenolate (PhSe-) to diphenyl diselenide (PhSeSePh).

-

Purification: The product is extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.

Iron-Catalyzed Selenylation of Alkynes: A modern approach involves the iron-catalyzed addition of diorganyl diselenides to acetylenes to produce vinyl selenides.[8]

-

Reaction Setup: A mixture of the alkyne, diorganyl diselenide, and a catalytic amount of an iron salt (e.g., FeCl₃) is prepared in a suitable solvent under an inert atmosphere.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is cooled, quenched, and the product is extracted. Purification is achieved via column chromatography to yield the desired organoselenium compound.[8]

Biological Activities and Mechanisms

Organoselenium compounds exhibit a broad spectrum of biological activities, largely stemming from their redox properties.

Antioxidant and GPx-like Activity

Many synthetic organoselenium compounds, particularly diselenides, are known to mimic the function of the antioxidant enzyme glutathione peroxidase (GPx).[5] They catalyze the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent.[3]

References

- 1. Small molecule selenium-containing compounds: Recent development and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Synthetic Organoselenium Compounds: What do we Know about the Mechanism? [ouci.dntb.gov.ua]

- 4. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemijournal.com [chemijournal.com]

- 8. mdpi.com [mdpi.com]

Structural Properties of M(II)PX₃ Phases (X=S, Se): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core structural properties of M(II)PX₃ (where M is a divalent transition metal and X is sulfur or selenium), a class of van der Waals materials attracting significant interest for their diverse electronic and magnetic properties. This document is intended for researchers, scientists, and professionals in materials science and drug development who are exploring the potential of these two-dimensional materials.

Core Structural Features

The M(II)PX₃ compounds are layered materials, where each layer is held together by weak van der Waals forces, allowing for easy exfoliation down to a single monolayer.[1] Within each layer, the transition metal (M) cations form a honeycomb lattice. These metal centers are octahedrally coordinated by the chalcogen (X) atoms. The structure is further characterized by the presence of [P₂X₆]⁴⁻ bipyramids, where two phosphorus atoms are bridged by six chalcogen atoms.[2] This arrangement creates a framework that encloses the metal atoms.[2]

The crystal structure of the sulfide compounds (X=S) is typically monoclinic with the C2/m space group.[1][3] In contrast, the selenide analogues (X=Se) often exhibit a rhombohedral structure with the R-3 space group.[4] The stacking of these layers can vary, leading to different polytypes.[2]

Quantitative Structural Data

The precise structural parameters of M(II)PX₃ phases are crucial for understanding their physical properties. These parameters are primarily determined through single-crystal X-ray diffraction. Below are tables summarizing the lattice parameters and selected bond lengths for various M(II)PX₃ compounds.

Table 1: Lattice Parameters of M(II)PS₃ Compounds (Monoclinic, C2/m)

| Compound | a (Å) | b (Å) | c (Å) | β (°) |

| MnPS₃ | 6.077 | 10.524 | 6.796 | 107.35 |

| FePS₃ | 5.947 | 10.300 | 6.722 | 107.16 |

| NiPS₃ | 5.812 | 10.076 | 6.634 | 106.98 |

| CoPS₃ | 5.865 | 10.158 | 6.655 | 107.10 |

| CdPS₃ | 6.138 | 10.632 | 6.848 | 107.25 |

Data compiled from multiple sources.

Table 2: Lattice Parameters of M(II)PSe₃ Compounds (Rhombohedral, R-3)

| Compound | a (Å) | c (Å) |

| MnPSe₃ | 6.387 | 19.996 |

| FePSe₃ | 6.268 | 19.782 |

Data compiled from multiple sources.[5]

Table 3: Selected Interatomic Distances (Å)

| Compound | M-X | P-X | P-P |

| MnPS₃ | 2.62 | 2.03 | 2.20 |

| FePS₃ | 2.54 | 2.04 | 2.18 |

| NiPS₃ | 2.46 | 2.03 | 2.17 |

| MnPSe₃ | 2.74 | 2.19 | 2.22 |

| FePSe₃ | 2.68 | 2.20 | 2.21 |

Data represents average values compiled from various crystallographic studies.

Experimental Protocols

The characterization of M(II)PX₃ phases relies on a suite of experimental techniques to elucidate their structural and physical properties.

Synthesis: Chemical Vapor Transport (CVT)

High-quality single crystals of M(II)PX₃ are typically grown by the Chemical Vapor Transport (CVT) method.[6]

Protocol:

-

Starting Materials: Stoichiometric amounts of the constituent elements (M, P, and X) of high purity (>99.99%) are used.

-

Ampoule Preparation: The starting materials are sealed in an evacuated quartz ampoule. A transport agent, such as iodine (I₂) or a halide salt (e.g., NaCl/AlCl₃), is often added in small quantities to facilitate the transport of the material.[7]

-

Furnace Setup: The sealed ampoule is placed in a two-zone horizontal tube furnace.

-

Temperature Gradient: A temperature gradient is established between the two zones. The source zone, containing the starting materials, is heated to a higher temperature (e.g., 650-750 °C), while the growth zone is maintained at a slightly lower temperature (e.g., 600-700 °C). The specific temperatures depend on the compound being synthesized.

-

Growth Process: The transport agent reacts with the starting materials at the hot end to form volatile species. These gaseous molecules diffuse to the colder end of the ampoule, where they decompose, depositing single crystals of the M(II)PX₃ compound.

-

Crystal Collection: After a growth period of several days to weeks, the furnace is slowly cooled to room temperature, and the single crystals are collected from the growth zone.

Structural Characterization: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the primary technique for determining the precise crystal structure, including lattice parameters, space group, and atomic positions.[8]

Protocol:

-

Crystal Selection and Mounting: A high-quality single crystal with well-defined facets and a size typically in the range of 0.1-0.3 mm is selected under a microscope. The crystal is mounted on a goniometer head using a suitable adhesive.[9]

-

Instrumentation: A four-circle X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., CCD or CMOS) is used.[10]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans).

-

Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and Bravais lattice. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz-polarization, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using least-squares algorithms to obtain the final atomic coordinates, bond lengths, and bond angles.

Vibrational Properties: Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of the M(II)PX₃ lattice, which are sensitive to the crystal structure, layer thickness, and magnetic ordering.[11]

Protocol:

-

Sample Preparation: A single crystal or an exfoliated flake of the M(II)PX₃ material is placed on a suitable substrate (e.g., Si/SiO₂).

-

Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 633 nm), a high-resolution spectrometer, and a sensitive detector (e.g., CCD) is used.[11][12]

-

Data Acquisition: The laser is focused onto the sample surface using a microscope objective. The laser power is kept low (e.g., < 1 mW) to avoid sample damage. The scattered light is collected in a backscattering geometry and directed to the spectrometer.

-

Spectral Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is recorded. The positions, intensities, and widths of the Raman peaks are analyzed to identify the characteristic phonon modes of the material. Temperature- and polarization-dependent measurements can provide further insights into spin-phonon coupling and crystal symmetry.[13]

Visualizations

The following diagrams illustrate key structural and experimental aspects of M(II)PX₃ phases.

Caption: General crystal structure of M(II)PX₃ compounds.

Caption: Experimental workflow for M(II)PX₃ characterization.

Caption: Influence of the M(II) cation on magnetic ordering.[1][14]

References

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. Spin and lattice dynamics of a van der Waals antiferromagnet MnPSe3 [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single Crystal X-Ray Diffraction [fkf.mpg.de]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

An In-Depth Technical Guide to Ab Initio Calculations for the Electronic Band Structure of Monoclinic Transition Metal Triselenides (m-MSe₃)

This technical guide provides a comprehensive overview of the methodologies and findings related to the ab initio calculation of the electronic band structure for monoclinic MSe₃ compounds, where 'M' is a transition metal such as Titanium (Ti) or Zirconium (Zr). These materials are part of the transition metal trichalcogenide (TMDC) family and exhibit interesting electronic properties with potential applications in nano-electronics and optics[1]. This document is intended for researchers and scientists in materials science, physics, and chemistry.

Introduction to Ab Initio Calculations and MSe₃ Compounds